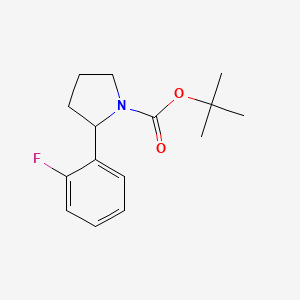![molecular formula C6H4N6 B13976502 Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine CAS No. 55209-14-8](/img/structure/B13976502.png)
Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine is a heterocyclic compound that features a fused ring system combining pyrazole, triazole, and triazine rings. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with cyanogen bromide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones
Applications De Recherche Scientifique
Chemistry: Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases, making it a candidate for cancer research .
Medicine: The compound’s ability to inhibit enzymes involved in cell cycle regulation has led to its investigation as a potential anticancer agent. It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including high-energy materials and explosives .
Mécanisme D'action
Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acids in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Comparaison Avec Des Composés Similaires
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a][1,3,5]triazine
Comparison: While all these compounds share a fused ring system, Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine is unique due to its specific arrangement of nitrogen atoms within the rings. This unique structure contributes to its distinct chemical reactivity and biological activity. For example, Pyrazolo[3,4-d]pyrimidine is primarily studied for its kinase inhibition properties, whereas Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is explored for its potential as an adenosine receptor antagonist .
Propriétés
Numéro CAS |
55209-14-8 |
|---|---|
Formule moléculaire |
C6H4N6 |
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
1,3,5,6,8,12-hexazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C6H4N6/c1-2-9-12-5(1)8-4-11-6(12)7-3-10-11/h1-4H |
Clé InChI |
VUJRUAGXLLRFMX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=CN3C(=NC=N3)N2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)



![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)

![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)

